![molecular formula C16H17ClN4O2 B13752897 N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline CAS No. 55619-06-2](/img/structure/B13752897.png)
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline: is an organic compound with the molecular formula C17H17ClN4O2 . This compound is known for its vibrant color and is often used in dyeing processes. It is a member of the azo compound family, which is characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-chloroethyl)-N-ethylaniline in an alkaline medium to form the azo compound.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, typically in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Reduction: N-(2-Aminoethyl)-N-ethyl-4-[(4-aminophenyl)azo]aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Dye Synthesis: N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is used as an intermediate in the synthesis of azo dyes, which are widely used in textile and leather industries.
Biology and Medicine:
Biological Staining: Azo compounds, including this one, are used in biological staining techniques to highlight structures in biological tissues.
Industry:
Pigments: The compound is used in the production of pigments for inks, plastics, and coatings due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azo bond (N=N) can also participate in electron transfer reactions, contributing to its activity.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline
Comparison:
- N-(2-Chloroethyl)-N-ethyl-4-[(4-nitrophenyl)azo]aniline is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activity. The presence of the chloroethyl group allows for further functionalization through substitution reactions.
- N-(2-Chloroethyl)-N-ethyl-4-[(2,6-dichloro-4-nitrophenyl)azo]aniline has additional chlorine atoms, which can influence its reactivity and stability.
- N-(2-Chloroethyl)-N-ethyl-4-[(4-bromophenyl)azo]aniline contains a bromine atom, which can affect its electronic properties and reactivity.
Eigenschaften
CAS-Nummer |
55619-06-2 |
|---|---|
Molekularformel |
C16H17ClN4O2 |
Molekulargewicht |
332.78 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17ClN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChI-Schlüssel |
ZSHZJDLVNUANAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCl)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


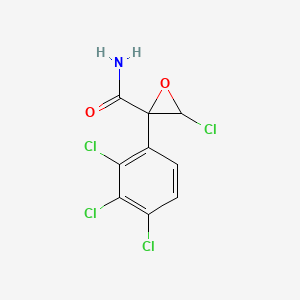
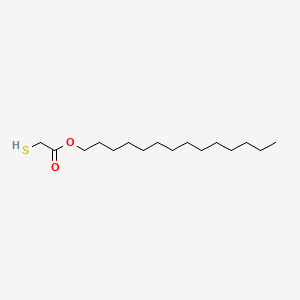
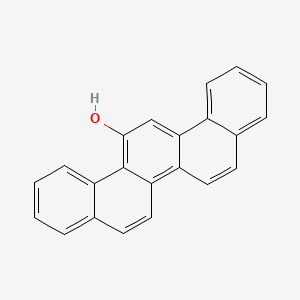
![(2R)-N-[(2S)-2-chloro-1-[(3R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-pentylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13752830.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)

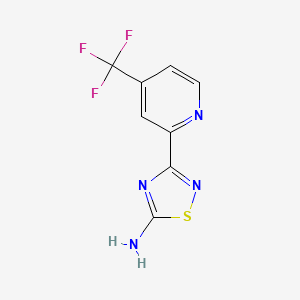
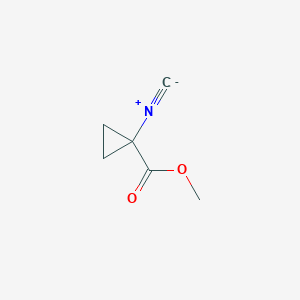

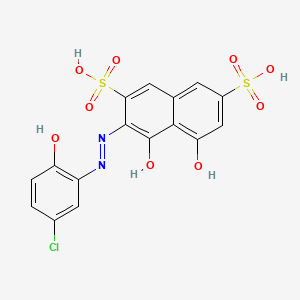
![2-[1-(2-Ethyl-1-cyclopenten-1-yl)ethyl]pyridine](/img/structure/B13752867.png)
![[(E)-(4-Methylpiperazin-1-yl)methylidene]cyanamide](/img/structure/B13752878.png)


